Uracil, 5-allyl-3,6-dimethyl-

Description

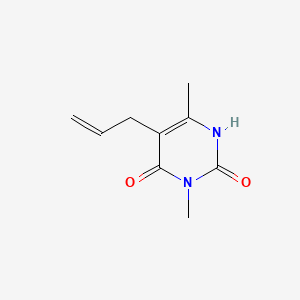

Structure

2D Structure

3D Structure

Properties

CAS No. |

90437-63-1 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3,6-dimethyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4H,1,5H2,2-3H3,(H,10,13) |

InChI Key |

IPJAPJKGXQNESJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)CC=C |

Origin of Product |

United States |

Biological Activities and Observed Effects in Research Models

Other Investigated Biological Activities in Research

Enzymatic Inhibition Studies

Research into the enzymatic inhibition properties of uracil (B121893) derivatives has explored their potential as inhibitors of various enzymes, including dihydrofolate reductase, acetylcholinesterase, and carbonic anhydrase. For instance, certain 6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated as inhibitors of bacterial dihydrofolate reductase (DHFR). Additionally, some uracil derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II isoenzymes. However, specific studies detailing the inhibitory effects of Uracil, 5-allyl-3,6-dimethyl- on these or any other enzymes are not present in the reviewed scientific literature.

Antimicrobial Properties in Research Models

The antimicrobial potential of various uracil derivatives has been an active area of investigation. Studies have shown that certain 5-alkyl-6-substituted uracils exhibit in vitro activity against a range of Gram-positive and Gram-negative bacteria. For example, some synthesized 5-alkyl-6-(4-substituted-1-piperazinyl)uracils displayed notable antibacterial properties. Despite these findings within the broader family of uracil compounds, there is a lack of specific research data on the antimicrobial properties of Uracil, 5-allyl-3,6-dimethyl- in any research models.

Potential Interactions with RNA and Nucleic Acid Metabolism Enzymes

Uracil is a fundamental component of ribonucleic acid (RNA). Consequently, its derivatives have been extensively studied for their potential to interact with RNA and enzymes involved in nucleic acid metabolism. Modifications to the uracil structure can influence these interactions, a principle that underlies the mechanism of action for many antiviral and anticancer drugs. For example, 5-fluorouracil (B62378), a well-known uracil derivative, interferes with nucleic acid synthesis. While the general potential for uracil analogues to interact with RNA and related enzymes is well-established, specific studies on the interaction of Uracil, 5-allyl-3,6-dimethyl- with these biological macromolecules have not been reported in the available literature.

Mechanisms of Biological Action at the Molecular Level

Interference with Nucleic Acid Synthesis and Metabolism

Substituted uracil (B121893) derivatives can exert their biological effects by interfering with the synthesis and metabolism of nucleic acids. As analogs of a natural pyrimidine (B1678525) base, they can be recognized by enzymes involved in nucleoside and nucleotide metabolism. One significant mechanism is the inhibition of key enzymes required for the production of DNA building blocks. For instance, various uracil analogs have been investigated as inhibitors of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov By inhibiting TS, these compounds can deplete the cellular pool of dTMP, leading to the disruption of DNA synthesis and repair, which in turn inhibits cell proliferation.

Furthermore, other pyrimidine derivatives can undergo intracellular phosphorylation to form nucleotide analogs. nih.gov These analogs can then act as terminator substrates for viral polymerases, such as reverse transcriptase in retroviruses or DNA polymerases in DNA viruses. nih.gov By incorporating into the growing DNA or RNA strand, they halt further elongation, effectively terminating the replication process. Some uracil derivatives have also demonstrated the ability to bind directly to nucleic acids, showing high affinity for both DNA and RNA, which can lead to chelation and fragmentation of these macromolecules. nih.gov

Receptor Binding and Modulation Studies

While the most extensively characterized interaction for this class of compounds is with the allosteric site of HIV-1 reverse transcriptase, substituted pyrimidines are being investigated for their ability to bind and modulate other biological targets. For example, computational studies have explored the potential for novel pyrimidine derivatives to act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in certain cancers. ekb.eg However, specific receptor binding and modulation data for Uracil, 5-allyl-3,6-dimethyl- are not widely available in published literature. The primary focus of research for structurally similar compounds has been on their role as enzyme inhibitors.

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of Uracil, 5-allyl-3,6-dimethyl- and related compounds is fundamentally governed by their molecular interactions with macromolecules. Computational methods, such as molecular docking, have been employed to predict and analyze these interactions at an atomic level. nih.govekb.eg

Studies on various uracil derivatives have revealed common interaction patterns:

With Proteins/Enzymes: The binding of uracil-based NNRTIs to the allosteric pocket of HIV-1 reverse transcriptase is stabilized by a combination of hydrophobic interactions and hydrogen bonds. rjptonline.org The substituted groups on the uracil ring engage with nonpolar amino acid residues in the hydrophobic pocket, while the core uracil structure can form hydrogen bonds with the protein's backbone or side chains. rjptonline.org For instance, the interaction between 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil and HIV-1 RT is thought to involve a critical hydrogen bond between the 6-amino group and an amide group on the enzyme. rjptonline.org Similarly, studies on the interaction between uracil derivatives and bovine serum albumin indicate that binding is predominantly driven by hydrophobic interactions. nih.gov

With Nucleic Acids: Certain substituted uracils have been shown to possess a high affinity for DNA and RNA. nih.gov These interactions can involve intercalation between base pairs or binding to the grooves of the double helix, stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions, potentially leading to the fragmentation of the nucleic acid strands. nih.gov

Table 2: Summary of Molecular Interactions for Substituted Uracils

| Macromolecule | Primary Interaction Types | Observed Effect | Source |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Hydrophobic interactions, Hydrogen bonding | Allosteric Inhibition | rjptonline.org |

| Bovine Serum Albumin | Hydrophobic interactions | Protein Binding | nih.gov |

Structure Activity Relationship Sar Studies of Uracil, 5 Allyl 3,6 Dimethyl and Its Derivatives

Influence of Substituents at C-5 Position (e.g., Allyl Group) on Biological Activity

The C-5 position of the uracil (B121893) ring is a common site for modification, and the introduction of various substituents can significantly modulate the biological profile of the parent compound. nih.govnih.gov The presence of an allyl group, an unsaturated alkyl chain, at this position is a key structural feature of "Uracil, 5-allyl-3,6-dimethyl-".

Research into 5-substituted uracil derivatives has shown that the nature of the group at C-5 is critical for activity. Studies on various C-5 substituted uracil derivatives of L-ascorbic acid have revealed that alkenyl and alkynyl groups can confer potent cytostatic and antiviral activities. nih.gov For instance, a 5-propynyl substituted uracil derivative demonstrated pronounced cytostatic effects against a range of tumor cell lines. nih.govresearchgate.net This suggests that the unsaturation present in the allyl group could be a key contributor to biological activity.

The introduction of different substituents at the 5-position has been shown to yield a wide spectrum of biological activities, including inhibition of viruses such as HIV-1 and herpes family viruses, as well as mycobacteria. nih.gov The size, lipophilicity, and electronic properties of the C-5 substituent are all determining factors in the interaction with biological targets. For example, in a series of 5-alkoxymethyluracil analogues, the nature of the alkoxy group was found to be crucial for cytotoxic activity. nih.gov While not an allyl group, this highlights the sensitivity of the C-5 position to substitution. The table below summarizes the activity of various C-5 substituted uracil nucleoside analogs, illustrating the impact of this position on biological response.

| Compound | Target Cell Lines/Viruses | Biological Activity (IC₅₀/EC₅₀) |

| 5-propynyl uracil derivative of L-ascorbic acid (7) | Various tumor cell lines | Pronounced cytostatic activity (IC₅₀: 0.2-0.78 µM) nih.gov |

| 5-(phenylethynyl)uracil-2,3-di-O-benzylated L-ascorbic acid derivative (4) | Various tumor cell lines (excluding HeLa, MiaPaCa-2, Hep-2, SW 620) | Selective inhibitory effect (IC₅₀: 55-108 µM) nih.gov |

| Compound 7 (from previous row) | Vesicular stomatitis virus, Coxsackie B4 virus, Sindbis viruses | Non-specific inhibitory potential (EC₅₀: 1.6 µM) nih.gov |

| 5-Furan-2-yl uracil derivative 6 | MCF-7 (breast cancer) | More potent than 5-fluorouracil (B62378) researchgate.net |

| C-5-alkynyl uracil derivatives 9c and 9e | MCF-7 (breast cancer) | Activity comparable to 5-fluorouracil researchgate.net |

Impact of N-Substitution (e.g., Methyl Groups at N-3) on Biological Activity

Substitution at the nitrogen atoms of the uracil ring, particularly at the N-1 and N-3 positions, is another critical determinant of biological activity. nih.gov The presence of a methyl group at the N-3 position in "Uracil, 5-allyl-3,6-dimethyl-" is expected to influence its physicochemical properties and target interactions.

Generally, the nucleophilicity of the N-3 nitrogen is reduced due to the electron-withdrawing effects of the two adjacent carbonyl groups, making N-1 substitution often more favorable. nih.gov However, N-3 substitution can significantly alter the molecule's binding affinity and pharmacological profile. For instance, in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, the introduction of a small methyl substituent on the N-3 side chain was found to enhance binding potency by 5- to 10-fold. nih.gov

Furthermore, studies on 6-substituted uracil derivatives have shown that N-3 methylation can impact proliferative activity. The compound 3-methyl-6-cyclopropyluracil was identified as having a high level of cell proliferation and tolerability in immortalized lung epithelial cells, outperforming some other analogs. jppres.comresearchgate.net This indicates that the N-3 methyl group can play a crucial role in modulating cellular responses. The research on new uracil derivatives consistently points to modifications at the N(1) and N(3) positions as a key strategy for developing bioactive agents with improved properties such as increased bioactivity, selectivity, and metabolic stability. nih.gov

Role of C-6 Substitution (e.g., Methyl Group) in Biological Activity

The C-6 position of the uracil ring, while less commonly modified than C-5, also plays a significant role in defining the biological activity of its derivatives. nih.gov The methyl group at C-6 in "Uracil, 5-allyl-3,6-dimethyl-" is a key feature influencing its interaction with biological systems.

The compound 6-methyluracil (B20015) itself is a well-known biologically active substance, used in pharmaceuticals for its ability to improve tissue metabolism and regeneration. researchtrends.netnih.gov Studies comparing various 6-substituted uracil derivatives have demonstrated that the nature of the substituent at C-6 directly impacts their effect on cell proliferation. For example, in a study on immortalized fetal calf lung cells, 1-butyl-6-methyluracil (B86784) showed a significant increase in the proliferation index. jppres.com

The synthesis and SAR studies of 1-arylmethyl-5-aryl-6-methyluracils as GnRH receptor antagonists further underscore the importance of the C-6 methyl group. nih.gov The presence of the 6-methyl group is a foundational element in the design of these potent antagonists. The consistent use of the 6-methyluracil scaffold in developing new bioactive compounds highlights its importance as a "privileged structure" in drug discovery. nih.govresearchtrends.net

The table below presents data on the proliferative activity of various C-6 substituted uracils, demonstrating the influence of this position.

| Compound | Maximum Tolerated Dose (MTD) vs. 6-methyluracil | Proliferation Index Increase |

| 3-methyl-6-cyclopropyluracil | 4 times higher jppres.com | 75% jppres.com |

| 1-butyl-6-methyluracil | 4 times higher jppres.com | 25% jppres.com |

Topological and Stereochemical Factors Influencing Biological Response

For 5-substituted uracil derivatives, the stereochemistry of the substituent can be critical. For instance, in the synthesis of 5'-norcarbocyclic derivatives, the use of certain precursors leads to racemic products, which are suitable for initial screening. nih.gov However, the biological activity often resides in a single enantiomer, necessitating chiral separation or asymmetric synthesis for optimal potency.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the physicochemical properties that are important for a molecule's function and in designing new, more potent derivatives.

QSAR studies have been applied to various classes of heterocyclic compounds to predict their biological activity. researchgate.netnih.gov For uracil derivatives and related heterocycles, QSAR models are developed by calculating various molecular descriptors (e.g., steric, electronic, lipophilic) and using statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates these descriptors to the observed activity.

For example, a QSAR study on 3-allyl-5-substituted-1,3,5-thiadiazine-2-thiones, which share the allyl structural motif, successfully correlated the antifungal activity with physicochemical descriptors of the substituents. researchgate.net The study found that the logarithm of the minimum inhibitory concentration (MIC) was linearly correlated with descriptors for molar refractivity (MR), length (L), and field effect (Fr). researchgate.net In another study on acetamidosulfonamide derivatives, QSAR models showed a high correlation between the chemical structure and antioxidant activities, guiding the rational design of new potential antioxidants. nih.gov Such approaches could be invaluable in optimizing the structure of "Uracil, 5-allyl-3,6-dimethyl-" to enhance a desired biological activity by systematically modifying its substituents based on predictive models.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

While direct docking studies on 5-allyl-3,6-dimethyl-uracil are not available, research on analogous compounds provides significant insight. For instance, a series of novel α-aminophosphonates bearing a 6-amino-1,3-dimethyluracil moiety were synthesized and their biological activity was rationalized through molecular docking studies against the Aromatase enzyme nih.gov. The simulations revealed significant binding modes for the most active compounds, identifying key interactions within the enzyme's active site. Compounds 4a, 4d, 4g, and 4h, for example, showed promising antioxidant activity which was supported by their strong binding affinities in the docking simulations nih.gov. The docking scores indicated that these derivatives could potentially act as effective inhibitors, with compound 4b demonstrating a binding score comparable to the standard drug, Exemestane nih.gov.

Table 1: Molecular Docking Scores of 6-amino-1,3-dimethyluracil Derivatives against Aromatase This table is generated based on data from analogous compounds to illustrate typical results from molecular docking studies.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Derivative 4a | -8.6 | Hydrogen bonding, hydrophobic interactions nih.gov |

| Derivative 4d | -8.4 | Pi-sulfur interactions, hydrogen bonding nih.gov |

| Derivative 4g | -8.1 | Hydrophobic interactions, Van der Waals forces nih.gov |

| Derivative 4h | -8.1 | Hydrogen bonding with key residues nih.gov |

| Exemestane (Standard) | -8.0 | Established binding mode interactions nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Binding and Conformation

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. This method provides a more realistic physiological environment by simulating the movement of atoms and molecules, allowing for the assessment of the stability of the predicted binding pose. Key parameters analyzed include the Root-Mean-Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. A stable complex is typically characterized by a low and convergent RMSD value over the simulation period.

For a compound like 5-allyl-3,6-dimethyl-uracil, after docking it into a potential target's active site, an MD simulation would be the logical next step to validate the stability of its interactions. The simulation would reveal whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time, providing greater confidence in the proposed binding mode.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can accurately predict molecular properties such as orbital energies, charge distribution, and the stability of different conformations.

In Silico Prediction of Biological Activities

In silico methods are crucial for the early stages of drug discovery, allowing for the prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T). These predictions help to filter out candidates that are likely to fail in later stages of development.

The "drug-likeness" of a molecule is often assessed using rules such as Lipinski's Rule of Five, which relates pharmacokinetic properties to specific molecular descriptors. For 5-allyl-3,6-dimethyl-uracil, these parameters can be calculated to predict its potential as an orally available drug. Important properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (cLogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) nih.gov. Values within accepted ranges suggest a higher probability of the compound having favorable drug-like properties nih.gov.

Table 2: Key Parameters for In Silico ADMET Prediction This table outlines generally accepted ranges for key drug-likeness parameters.

| Property | Description | Generally Accepted Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol nih.gov |

| cLogP | A measure of lipophilicity. | < 5.0 nih.gov |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | ≤ 10 |

| TPSA | Topological Polar Surface Area; predicts membrane permeability. | < 160 Ų nih.gov |

| Solubility (logS) | Predicts aqueous solubility. | > -4 nih.gov |

Conformational Analysis and Energy Landscapes of Uracil (B121893) Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between them is critical, as a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

Studies on substituted uracil derivatives have shown that even small changes in substitution can significantly alter conformational dynamics. For example, research on bis-(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives combined experimental NMR with DFT calculations to map out their conformational behavior researchgate.net. This work identified two primary dynamic processes: the rotation of the NH2 groups and the larger-scale rotation (flipping) of the uracil rings themselves, which are governed by the formation and breaking of intramolecular hydrogen bonds researchgate.net. For 5-allyl-3,6-dimethyl-uracil, the flexible allyl group at the C5 position and the methyl group at C6 would introduce specific steric constraints and rotational possibilities, defining a unique conformational energy landscape that would dictate its shape and potential interactions with biological macromolecules.

Applications in Chemical Biology and Research Tools

Use as Building Blocks for Modified Nucleic Acids and Analogs

"Uracil, 5-allyl-3,6-dimethyl-" is a valuable precursor for the synthesis of modified nucleic acids and their analogs, such as peptide nucleic acids (PNAs). The uracil (B121893) scaffold is a fundamental component of RNA and its derivatives are widely used to introduce novel properties into oligonucleotides.

The 5-position of uracil is a common site for modification as it lies in the major groove of the DNA double helix, allowing for the introduction of various functional groups without significantly disrupting the Watson-Crick base pairing. The allyl group at this position can be further functionalized post-synthesis of the oligonucleotide, for example, through reactions like hydroboration-oxidation to introduce a hydroxyl group, or through Heck coupling to attach other moieties.

The methyl groups at the N3 and C6 positions also play a role. The N3-methyl group prevents the formation of a hydrogen bond with adenine, which can be useful in the design of specific probes or in studying the role of hydrogen bonding in nucleic acid recognition. The C6-methyl group can influence the conformational properties of the nucleoside and affect the stacking interactions within the nucleic acid structure.

Modified uracil analogs are incorporated into nucleic acids to enhance their therapeutic potential, for example, by increasing their resistance to nuclease degradation, improving their binding affinity to target sequences, or enabling their use as diagnostic tools.

Table 1: Examples of Modified Uracil Analogs in Nucleic Acid Synthesis

| Uracil Analog | Modification | Application | Reference |

|---|---|---|---|

| 5-Halouracils | Halogen at C5 | Enhanced base stacking and hydrogen bonding in PNAs | nih.gov |

| 5-Nitrouracil | Nitro group at C5 | Investigating base-pairing in PNA oligomers | uwo.ca |

| 5-Aminouracil | Amino group at C5 | Synthesis of modified oligonucleotides | |

| 5-(Octa-1,7-diynyl)uracil | Alkynyl side chain at C5 | Efficient click-chemistry labeling of oligonucleotides | glenresearch.com |

Development of Probes for Biological Pathways

The development of probes to study biological pathways is a key area of chemical biology. Uracil derivatives are often used as scaffolds for the design of such probes, particularly for investigating processes involving nucleic acids.

The 5-allyl group of "Uracil, 5-allyl-3,6-dimethyl-" can serve as a convenient attachment point for reporter molecules such as fluorophores or quenchers. For instance, a fluorescent dye can be coupled to the allyl group to create a fluorescent nucleoside analog. When incorporated into an oligonucleotide, this probe can be used to monitor nucleic acid hybridization, protein-nucleic acid interactions, or enzymatic activity in real-time.

One common application is in the design of molecular beacons, which are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal. "Uracil, 5-allyl-3,6-dimethyl-" could be used to introduce a fluorophore into the loop region of a molecular beacon.

Furthermore, uracil-based probes are used to study DNA repair pathways. For example, fluorescently labeled uracil-containing oligonucleotides can be used as substrates for uracil-DNA glycosylase (UNG), an enzyme that removes uracil from DNA. The excision of the fluorescent uracil can be monitored to study the kinetics and mechanism of the enzyme. nih.gov

Table 2: Uracil-Based Probes for Biological Studies

| Probe Type | Principle | Application | Reference |

|---|---|---|---|

| Fluorescently Labeled Oligonucleotide | Incorporation of a fluorescent uracil analog | Monitoring nucleic acid hybridization and enzyme activity | nih.gov |

| Molecular Beacon | FRET-based detection of target nucleic acid | Gene expression analysis and diagnostics | nih.gov |

| Crosslinking Probes | Covalent linkage to target molecules | Identifying protein-nucleic acid interactions | nih.gov |

Chemical Synthesis of Complex Bioactive Molecules

The uracil ring system is a versatile building block in organic synthesis for the construction of more complex bioactive molecules. The reactivity of the uracil core allows for a variety of chemical transformations, leading to the synthesis of fused heterocyclic systems with diverse pharmacological properties.

"Uracil, 5-allyl-3,6-dimethyl-" can be utilized as a starting material in multi-step synthetic routes. The allyl group at the 5-position is a particularly useful functional group that can participate in a range of carbon-carbon bond-forming reactions, such as cross-coupling reactions, metathesis, and cycloadditions. These reactions can be used to build complex molecular architectures.

The double bond in the uracil ring can also undergo various reactions, such as addition reactions, which can be used to introduce further functionality. The N-methyl groups can influence the regioselectivity of these reactions.

For example, uracil derivatives can be used to synthesize pteridines and xanthines, which are important classes of heterocyclic compounds with a wide range of biological activities, including antiviral and antitumor properties. The synthesis often involves the condensation of a 5,6-diaminouracil derivative with a dicarbonyl compound. While "Uracil, 5-allyl-3,6-dimethyl-" is not a 5,6-diamino derivative, the allyl group could be chemically transformed into a group that facilitates such cyclization reactions.

Table 3: Synthetic Reactions of Uracil Derivatives

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Condensation | 6-Amino-1,3-dimethyluracil and aldehydes | Pyrido[2,3-d]pyrimidines | Synthesis of fused heterocyclic systems |

| Cyclization | 5,6-Diamino-1,3-dimethyluracil and orthoesters | Xanthine or pteridine derivatives | Access to biologically active scaffolds |

| Cross-coupling | 5-Iodouridine and boronic acids | 5-Aryluridine derivatives | Creation of fluorescent probes |

Tools for Studying Nucleic Acid Metabolism and Enzyme Mechanisms

Modified nucleosides are indispensable tools for elucidating the mechanisms of enzymes involved in nucleic acid metabolism. "Uracil, 5-allyl-3,6-dimethyl-" can be used as a chemical tool to probe the active sites of such enzymes and to study their substrate specificity.

For instance, uracil-DNA glycosylase (UNG) is a key enzyme in the base excision repair pathway that removes uracil from DNA. By synthesizing a DNA substrate containing "Uracil, 5-allyl-3,6-dimethyl-", researchers can investigate how the modifications at the 5-, 3-, and 6-positions affect the enzyme's ability to recognize and excise the uracil base. Such studies can provide valuable insights into the enzyme's mechanism and the structural features of the substrate that are important for catalysis.

Similarly, this modified uracil can be used to study the activity of other enzymes such as DNA polymerases and nucleoside kinases. The presence of the bulky allyl group at the 5-position and the methyl groups at the 3- and 6-positions may alter the binding affinity of the nucleoside to the enzyme's active site, potentially acting as an inhibitor.

By systematically varying the substituents on the uracil ring and observing the effects on enzyme activity, a detailed understanding of the enzyme's structure-function relationship can be obtained. This knowledge is crucial for the development of specific enzyme inhibitors that could have therapeutic applications.

Table 4: Uracil Analogs in Enzyme Studies

| Enzyme | Uracil Analog | Purpose of Study | Reference |

|---|---|---|---|

| Uracil-DNA Glycosylase (UNG) | Uracil-containing hairpin DNA oligomer | Real-time kinetics of uracil excision | nih.gov |

| DNA Polymerases | Modified deoxynucleoside triphosphates | Probing enzyme-substrate interactions | |

| RecA | N6-methyladenine modified DNA | Investigating the effect of methylation on homologous recombination | nih.gov |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

Future research will likely focus on the development of one-pot synthesis methods, which could significantly streamline the production of these compounds. researchgate.net Additionally, the use of green chemistry principles, such as the utilization of aqueous reaction media and the avoidance of hazardous reagents and catalysts, will be a significant consideration. researchgate.net The development of stereoselective synthesis methods will also be crucial for producing enantiomerically pure compounds, which is often a requirement for optimal biological activity and reduced side effects.

| Synthetic Goal | Potential Approach | Key Advantages |

| Increased Efficiency | One-pot reactions, microwave-assisted synthesis | Reduced reaction time, simplified purification |

| Green Chemistry | Use of aqueous solvents, biocatalysis | Reduced environmental impact, increased safety |

| Stereoselectivity | Chiral catalysts, asymmetric synthesis | Production of single enantiomers, improved efficacy |

Elucidation of Undiscovered Mechanisms of Action

Understanding how a compound exerts its biological effects is fundamental to its development as a drug. For Uracil (B121893), 5-allyl-3,6-dimethyl-, it is anticipated that its mechanism of action may be similar to other uracil derivatives, which are known to interfere with nucleic acid synthesis and metabolism. smolecule.com However, the specific substitutions on the uracil ring of this compound may lead to novel or undiscovered mechanisms of action.

Future research will need to employ a range of techniques to fully elucidate these mechanisms. This includes target identification studies to determine the specific proteins or enzymes with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening will be invaluable in this endeavor. Furthermore, detailed biochemical and cellular assays will be necessary to understand the downstream effects of the compound's interaction with its target.

Rational Design of Next-Generation Uracil Derivatives based on SAR

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For Uracil, 5-allyl-3,6-dimethyl-, a systematic exploration of the SAR will be essential for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future SAR studies will involve the synthesis of a library of analogs with modifications at various positions of the uracil ring and the allyl and methyl substituents. These analogs will then be screened for their biological activity, and the data will be used to build a comprehensive SAR model. This model will guide the design of new compounds with optimized properties. For instance, modifications to the allyl group could influence the compound's binding affinity to its target, while alterations to the methyl groups could impact its metabolic stability.

Integration of Advanced Computational Methods in Drug Discovery Research

In recent years, computational methods have become an indispensable tool in drug discovery, accelerating the process and reducing costs. researchgate.net For Uracil, 5-allyl-3,6-dimethyl-, the integration of advanced computational methods will be crucial for its successful development.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how the compound will interact with its biological target at the atomic level. This information can be used to guide the design of more potent and selective analogs. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new compounds based on their chemical structure. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly enhance the efficiency of the drug discovery process.

| Computational Method | Application in Drug Discovery | Potential Benefit |

| Molecular Docking | Predicting binding modes and affinities | Prioritizing compounds for synthesis |

| Molecular Dynamics | Simulating protein-ligand interactions over time | Understanding dynamic aspects of binding |

| QSAR | Predicting biological activity from structure | Guiding the design of more active compounds |

Investigation of Diverse Biological Targets for Uracil Derivatives

While uracil derivatives are well-known for their antiviral and anticancer properties, there is a growing body of evidence to suggest that they may have a much broader range of biological activities. smolecule.com Future research on Uracil, 5-allyl-3,6-dimethyl- and its analogs should therefore not be limited to these traditional therapeutic areas.

A systematic investigation of the compound's activity against a diverse range of biological targets is warranted. This could include screening against various enzymes, receptors, and ion channels implicated in a wide range of diseases. High-throughput screening (HTS) technologies will be instrumental in this effort, allowing for the rapid testing of the compound against large panels of biological targets. The identification of novel biological targets for this class of compounds could open up new avenues for the development of therapies for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-allyl-3,6-dimethyluracil, and how can reaction conditions be tailored to improve yield?

- Methodology: The synthesis of substituted uracils often involves nucleophilic acyl substitution or cyclization. For 5-allyl derivatives, a two-step procedure is recommended:

Acylation : React 6-amino-1,3-dimethyluracil with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a catalyst at room temperature (18–24 hours) .

Cyclization : Treat the intermediate with concentrated H₂SO₄ for 2 hours to form the fused quinoline-dione structure, followed by purification via silica gel chromatography and recrystallization from methanol .

- Key Parameters: Control reaction time and stoichiometry (e.g., 2 equivalents of anhydride) to minimize side products. Monitor yields using HPLC or NMR .

Q. How can researchers validate the purity and structural integrity of 5-allyl-3,6-dimethyluracil post-synthesis?

- Analytical Techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., allyl group at C5, methyl groups at C3/C6) via ¹H and ¹³C NMR.

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-allyl-3,6-dimethyluracil in electrophilic substitution reactions?

- Theoretical Framework: Computational studies (e.g., DFT) reveal that electron-donating methyl groups at C3/C6 enhance electron density at C5, favoring allyl group retention during electrophilic attacks. Solvent polarity (e.g., DMSO vs. chloroform) also modulates reactivity by stabilizing transition states .

- Experimental Validation: Compare reaction outcomes in polar aprotic vs. non-polar solvents. Track intermediates using time-resolved IR spectroscopy .

Q. How can discrepancies in reported biological activity of 5-allyl-3,6-dimethyluracil derivatives be resolved?

- Case Study: While some studies highlight antiviral potential, others emphasize anticancer activity. To reconcile this:

Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and viral models (e.g., influenza A/H1N1).

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., allyl vs. propargyl groups) on IC₅₀ values .

Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-reproducible sources like ) to identify trends .

Q. What role do uracil residues play in DNA mutagenesis, and how does 5-allyl-3,6-dimethyluracil influence this process?

- Biological Context: Uracil misincorporation in DNA occurs via deamination of cytosine or thymine depletion. 5-Allyl-3,6-dimethyluracil may act as a competitive inhibitor of uracil-DNA glycosylase (UDG), reducing repair efficiency.

- Experimental Design:

- Measure uracil content in genomic DNA via LC-MS after treating cells with the compound.

- Assess mutation rates using a lacZ forward mutation assay in E. coli .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.